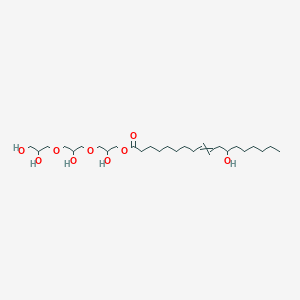
3-Bromo-2,6-dimethoxybenzaldehyde
Descripción general
Descripción
3-Bromo-2,6-dimethoxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde . It is related to 2,6-Dimethoxybenzaldehyde, which is a widely used reactant in the synthesis of thiazolidin-4-one derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions . Another study reported the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated in several studies. For example, the molecular structures of 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (5 BRB) have been optimized using both DFT and HF methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the title compound, a key intermediate for preparing the Coenzyme Qn family, was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2,6-Dimethoxybenzaldehyde is described as a yellow to beige crystalline powder . Another source reports that 4-Bromo-2,6-dimethoxybenzaldehyde has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- 3-Bromo-2,6-dimethoxybenzaldehyde derivatives have been studied for their potential in nonlinear optical (NLO) applications. Research shows that the bromine substitution enhances the NLO properties of these compounds, making them promising materials for optical technologies. Specifically, the bromine atom's effect on the molecular structure contributes to increased third-order nonlinear susceptibility, indicating potential uses in organic crystals for NLO applications (Aguiar et al., 2022).
Molecular Structure and Reactivity
- The molecular structure and reactivity of bromo-dimethoxybenzaldehydes, closely related to this compound, have been extensively studied. These studies provide insights into the effects of bromine substitution on the aromatic ring, which influences the compound's electronic properties and intermolecular interactions. This information is crucial for understanding the physical-chemical properties and potential applications in various fields, including material science and pharmaceuticals (Borges et al., 2022).
Synthesis and Characterization
- Research has also focused on the synthesis and characterization of bromo-dimethoxybenzaldehydes. These studies have revealed details about the crystallization, molecular structure, and theoretical calculations of electronic properties. Such research is pivotal in advancing the synthesis techniques for these compounds and exploring their potential applications in various industries (Brugman et al., 2019).
Application in Drug Discovery
- In the context of drug discovery, derivatives of this compound have been used as intermediates. For instance, their role in the synthesis of specific compounds reveals their potential importance in developing new pharmaceutical agents. Understanding the structural and chemical properties of these intermediates is crucial for developing novel drugs (Li et al., 2012).
Safety and Hazards
Direcciones Futuras
The future directions in the study of similar compounds involve their use as building blocks for the synthesis of natural alkaloids and derivatives . Additionally, the increased understanding of their structure and structure-activity relationships has made it possible to create new designs and fine-tune molecular functional structures .
Propiedades
IUPAC Name |
3-bromo-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDPLCWTYHSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




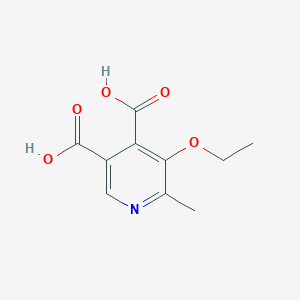
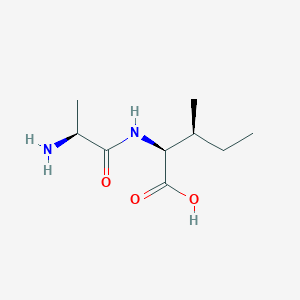

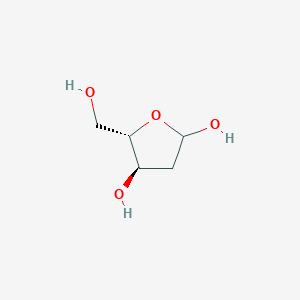

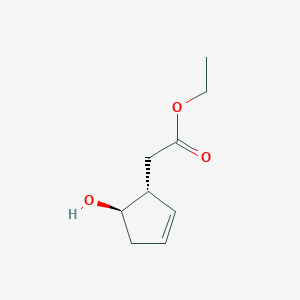
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine](/img/structure/B3257942.png)


![1-[(1S,5R)-3-Tricyclo[3.3.1.03,7]nonanyl]ethanone](/img/structure/B3257966.png)


